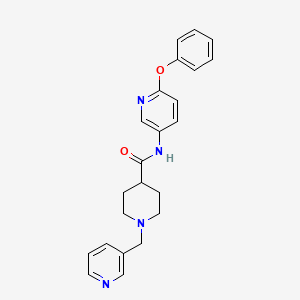
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the activity of the protein kinase CK1ε, which plays a role in regulating circadian rhythms and the cell cycle.
Wirkmechanismus
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide works by inhibiting the activity of CK1ε, which is a protein kinase that plays a role in regulating circadian rhythms and the cell cycle. CK1ε has been shown to be overexpressed in certain types of cancer, and inhibiting its activity may have therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the activity of CK1ε, which leads to a decrease in the phosphorylation of certain proteins involved in the cell cycle. In vivo studies have shown that the compound is able to regulate circadian rhythms and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. However, one limitation is that the compound may have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could focus on the compound's potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Other areas of research could explore the compound's effects on circadian rhythms and cognitive function, as well as its potential as a treatment for neurodegenerative diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and potential off-target effects.
Wissenschaftliche Forschungsanwendungen
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of CK1ε, which has been implicated in the development of certain types of cancer. Other studies have explored the compound's effects on circadian rhythms and the cell cycle, as well as its potential as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(19-10-13-27(14-11-19)17-18-5-4-12-24-15-18)26-20-8-9-22(25-16-20)29-21-6-2-1-3-7-21/h1-9,12,15-16,19H,10-11,13-14,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCEEVPGIINMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethyl-4-{[4-(2-methylpyridin-4-yl)piperazin-1-yl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B3813915.png)
![2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3813918.png)
![N-(2,5-difluorophenyl)-3-{methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}propanamide](/img/structure/B3813921.png)
![N-(2-fluorobenzyl)-2-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B3813934.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3813937.png)
![methyl (2S,4R)-1-methyl-4-{[(9-oxo-9,10-dihydroacridin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3813945.png)
![5-(acetylamino)-2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3813947.png)
![2-benzyl-8-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B3813954.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N,2,2,3-pentamethylcyclopentanecarboxamide](/img/structure/B3813958.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3813962.png)
![N-(2-chlorobenzyl)-3-[1-(2-furoyl)-3-piperidinyl]propanamide](/img/structure/B3813966.png)
![methyl 5-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3813983.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3813992.png)
![3-chloro-N-cyclopentyl-4-{[1-(1H-imidazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3813996.png)